molecular formula C26H18N4O6S2 B025685 2,2'-Dithiobis(N-(3-nitrophenyl)benzamide) CAS No. 19602-86-9

2,2'-Dithiobis(N-(3-nitrophenyl)benzamide)

Cat. No. B025685
CAS RN: 19602-86-9
M. Wt: 546.6 g/mol
InChI Key: SPPXIUOVSUAEGS-UHFFFAOYSA-N
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Description

2,2'-Dithiobis(N-(3-nitrophenyl)benzamide) is a chemical compound that is widely used in scientific research. It is a member of the class of dithiobisbenzamides, which are known for their ability to act as thiol-disulfide oxidoreductase inhibitors.

Mechanism Of Action

The mechanism of action of 2,2'-Dithiobis(N-(3-nitrophenyl)benzamide) involves its ability to form disulfide bonds with thiol groups on target enzymes. This leads to the inhibition of the enzymatic activity of these proteins, which can have downstream effects on cellular processes such as protein folding and redox signaling.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,2'-Dithiobis(N-(3-nitrophenyl)benzamide) are dependent on the specific target enzymes that are inhibited. However, in general, inhibition of thiol-disulfide oxidoreductases can lead to changes in protein folding and redox signaling, which can have downstream effects on cellular processes such as cell proliferation and apoptosis.

Advantages And Limitations For Lab Experiments

One advantage of using 2,2'-Dithiobis(N-(3-nitrophenyl)benzamide) in lab experiments is its ability to selectively inhibit thiol-disulfide oxidoreductases. This allows researchers to study the specific effects of inhibiting these enzymes on cellular processes. However, one limitation of this compound is that it may not be suitable for all experiments, as its effects are dependent on the specific target enzymes that are inhibited.

Future Directions

There are several future directions for research on 2,2'-Dithiobis(N-(3-nitrophenyl)benzamide). One area of interest is the development of more selective inhibitors of thiol-disulfide oxidoreductases, which could have potential therapeutic applications. Additionally, further research is needed to fully understand the downstream effects of inhibiting these enzymes on cellular processes. Finally, the use of 2,2'-Dithiobis(N-(3-nitrophenyl)benzamide) in combination with other compounds may have synergistic effects that could be explored in future research.

Scientific Research Applications

2,2'-Dithiobis(N-(3-nitrophenyl)benzamide) is used in a variety of scientific research applications. One of the most common uses is as an inhibitor of thiol-disulfide oxidoreductases, which are enzymes that play an important role in redox signaling and protein folding. This compound has been shown to inhibit the activity of several thiol-disulfide oxidoreductases, including protein disulfide isomerase and thioredoxin reductase.

properties

CAS RN

19602-86-9

Product Name

2,2'-Dithiobis(N-(3-nitrophenyl)benzamide)

Molecular Formula

C26H18N4O6S2

Molecular Weight

546.6 g/mol

IUPAC Name

N-(3-nitrophenyl)-2-[[2-[(3-nitrophenyl)carbamoyl]phenyl]disulfanyl]benzamide

InChI

InChI=1S/C26H18N4O6S2/c31-25(27-17-7-5-9-19(15-17)29(33)34)21-11-1-3-13-23(21)37-38-24-14-4-2-12-22(24)26(32)28-18-8-6-10-20(16-18)30(35)36/h1-16H,(H,27,31)(H,28,32)

InChI Key

SPPXIUOVSUAEGS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])SSC3=CC=CC=C3C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])SSC3=CC=CC=C3C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]

Other CAS RN

19602-86-9

synonyms

N-(3-nitrophenyl)-2-[2-[(3-nitrophenyl)carbamoyl]phenyl]disulfanyl-ben zamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared according to the general method of Example 77 using 2,2'-dithiobisbenzoyl chloride (2.00 g, 5.83 mmol) in 50 mL of dichloromethane and 3-nitroaniline (1.60 g, 11.6 mmol) in 13 mL of pyridine. The crude product was recrystallized once from ethanol-ether, then twice from acetonitrile-DMF-water to yield 0.79 g of the title compound, mp>270° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Four

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